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Furan-2,5-dione;2-methylprop-1-ene

Cat. No.: B1194139
CAS No.: 26426-80-2
M. Wt: 154.16 g/mol
InChI Key: RPOCFUQMSVZQLH-UHFFFAOYSA-N
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Description

Historical Development of Maleic Anhydride (B1165640) and Isobutylene (B52900) Chemistry

The journey to understanding poly(isobutylene-alt-maleic anhydride) begins with the history of its constituent monomers.

Maleic Anhydride: Maleic anhydride is an organic compound with the formula C₄H₂O₃. Historically, it was produced by the oxidation of benzene (B151609) or other aromatic compounds. However, due to the carcinogenicity of benzene, this method has been largely supplanted. The modern industrial production of maleic anhydride predominantly uses the vapor-phase oxidation of n-butane. This process is more economical and environmentally friendly. Maleic anhydride is a versatile chemical intermediate due to the reactivity of its double bond and anhydride group, which allows it to participate in various chemical reactions, including polymerization and Diels-Alder reactions. mdpi.comcmu.edu

Isobutylene: Isobutylene (2-methylpropene) is a four-carbon branched alkene. wikipedia.org It was initially sourced from oil refinery streams. acs.org In 1947, a method for extracting isobutylene from hydrocarbon mixtures using sulfuric acid was patented. acs.org Later developments found that isobutylene of sufficient purity for chemical synthesis could be produced by the catalytic dehydrogenation of isobutane (B21531) or the dehydration of tert-butyl alcohol. wikipedia.orgacs.org Today, isobutylene is a crucial industrial chemical. mcgill.ca Its primary applications include the production of fuel additives like methyl tert-butyl ether (MTBE) and isooctane, as well as the synthesis of polymers, most notably polyisobutylene (B167198), which forms the basis for butyl rubber. wikipedia.orgmcgill.cataylorandfrancis.com Worldwide production of isobutylene exceeds 10,000 kilotonnes per year. oecd.org

MonomerHistorical Production MethodModern Production MethodKey Applications
Maleic Anhydride Oxidation of benzene and other aromatic compoundsVapor-phase oxidation of n-butaneChemical intermediate for resins and polymers
Isobutylene Extraction from oil refinery streamsDehydration of tert-butyl alcohol; Catalytic dehydrogenation of isobutaneProduction of butyl rubber, fuel additives, and other polymers wikipedia.orgtaylorandfrancis.com

Evolution of Poly(isobutylene-alt-maleic anhydride) Research

Poly(isobutylene-alt-maleic anhydride), also known as polyisobutylene succinic anhydride (PIBSA) in some industrial contexts, is synthesized through the reaction of polyisobutylene (PIB) and maleic anhydride (MAA). google.comacs.org This reaction, typically a thermal Alder-ene reaction, requires high temperatures (above 150°C) and long reaction times, even when combining the neat reagents. acs.org

Early research focused on synthesizing and characterizing this copolymer. The structure of PIBMA features a hydrocarbon backbone from isobutylene, providing hydrophobicity, and anhydride groups that can be hydrolyzed to form carboxylic acid groups, imparting hydrophilicity. acs.org This amphiphilic nature makes it effective as a dispersing and surface-active agent. alfa-chemistry.com

Subsequent research has explored its various applications. Because of its unique properties, such as biocompatibility and the ability to vary its hydrophilic-hydrophobic balance, PIBMA has been investigated for use in biomedical fields. acs.orgmdpi.com For instance, it has been considered as a material for drug delivery systems and as a component in composite nanofiltration membranes. acs.orgmdpi.com The anhydride groups are highly reactive towards nucleophilic agents, allowing for easy chemical modification and conjugation with other molecules. mdpi.com Recent studies have also investigated its use as a water-soluble binder for battery electrodes after modification. researchgate.net

PropertyDescriptionSource
IUPAC Name furan-2,5-dione;2-methylprop-1-ene (B12662633) alfa-chemistry.com
CAS Number 26426-80-2 alfa-chemistry.com
Molecular Formula (C4H2O3 · C4H8)X alfa-chemistry.com
Average Molecular Weight ~6,000 g/mol alfa-chemistry.com
Physical Property Hydrophobic material, insoluble in water or polar solvents alfa-chemistry.com
Key Feature Amphiphilic polymer after hydrolysis of anhydride groups researchgate.netacs.org
Primary Synthesis Alder-ene reaction of polyisobutylene and maleic anhydride acs.org

Significance of Alternating Copolymerization in Polymer Science

Copolymers are polymers derived from more than one species of monomer. wikipedia.org They can be classified based on the arrangement of the monomer units along the polymer chain into types such as random, block, and alternating copolymers. wikipedia.orgwikipedia.org

An alternating copolymer is a copolymer in which two different monomeric units are arranged in a regular, alternating sequence (e.g., -A-B-A-B-A-B-). wikipedia.orgfiveable.meeuroplas.com.vn This precise and uniform sequence distinguishes them from random or block copolymers and imparts unique properties. numberanalytics.comrsc.org The formation of a perfectly alternating structure often occurs when the reactivity ratios of the two monomers are close to zero, meaning each growing polymer chain preferentially adds the other monomer. wikipedia.orgnumberanalytics.com For example, in the copolymerization of styrene (B11656) and maleic anhydride, the reactivity ratios strongly favor the addition of the alternate monomer, leading to a predominantly alternating structure. wikipedia.org

The significance of this alternating structure lies in the resulting material properties:

Uniformity : Every polymer chain has the same composition and sequence, eliminating the compositional distribution found in random copolymers. rsc.org

Predictable Properties : The regular, repeating structure can lead to enhanced physical and chemical properties, such as higher crystallinity, improved thermal stability, and specific mechanical characteristics, compared to other copolymer types. fiveable.menumberanalytics.com

Tailored Functionality : The ability to precisely alternate different functional monomers allows for the creation of materials with tailored properties for specific applications in fields ranging from advanced materials and nanotechnology to biomedical uses. fiveable.menumberanalytics.com

The mechanism for alternating copolymerization can be complex. One proposed mechanism suggests that an electron-donor monomer (like isobutylene) and an electron-acceptor monomer (like maleic anhydride) form a charge-transfer complex. cmu.eduacs.org This complex may then homopolymerize as a single unit, leading to the strictly alternating structure. acs.org This ability to create polymers with a perfectly regular distribution of functional groups is a powerful tool in materials science for developing advanced and functional materials. acs.org


Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B1194139 Furan-2,5-dione;2-methylprop-1-ene CAS No. 26426-80-2

Properties

IUPAC Name

furan-2,5-dione;2-methylprop-1-ene
Source PubChem
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InChI

InChI=1S/C4H2O3.C4H8/c5-3-1-2-4(6)7-3;1-4(2)3/h1-2H;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RPOCFUQMSVZQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
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Related CAS

110171-93-2, 26426-80-2
Record name Isobutylene-maleic anhydride alternating copolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylene-maleic anhydride copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30911812
Record name Furan-2,5-dione--2-methylprop-1-ene (1/1)
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26426-80-2, 110650-69-6
Record name 2,5-Furandione, polymer with 2-methyl-1-propene
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Record name 2,5-Furandione, polymer with 2-methyl-1-propene
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Record name Furan-2,5-dione--2-methylprop-1-ene (1/1)
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Record name 2,5-Furandione, polymer with 2-methyl-1-propene
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Synthetic Methodologies for Poly Isobutylene Alt Maleic Anhydride

Free Radical Copolymerization Mechanisms

Free radical copolymerization is a common and versatile method for synthesizing poly(isobutylene-alt-maleic anhydride). This process involves the use of a free radical initiator to begin the polymerization of the two monomers, isobutylene (B52900) (an electron-rich olefin) and maleic anhydride (B1165640) (an electron-poor monomer). The stark difference in electron density between these monomers is a key factor that drives the alternating nature of the copolymerization.

Initiation Pathways and Initiator Systems (e.g., AIBN, peroxides)

The initiation of the copolymerization is typically achieved through the thermal decomposition of a radical initiator. wikipedia.org Commonly used initiators include azobisisobutyronitrile (AIBN) and various organic peroxides like benzoyl peroxide (BPO). wikipedia.orgresearchgate.netgoogle.com

Azobisisobutyronitrile (AIBN): AIBN decomposes upon heating (typically between 66 °C and 72 °C) to generate two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. wikipedia.org These carbon-centered radicals then initiate the polymerization process. wikipedia.org AIBN is often favored because it tends to produce fewer oxygenated byproducts and less discoloration compared to peroxides. wikipedia.org

Peroxides: Organic peroxides, such as benzoyl peroxide, also serve as effective radical initiators. google.com They decompose upon heating to form free radicals that can initiate the polymerization chain. The choice of initiator can influence the reaction kinetics and the properties of the resulting polymer. For instance, in some systems, the graft efficiency of AIBN has been observed to be higher than that of BPO. researchgate.net

The initiation process can be summarized by the following general steps:

Decomposition of the initiator (I) to form primary radicals (R•).

Addition of a primary radical to a monomer molecule to form a growing polymer chain.

Propagation Steps and Alternating Sequence Formation

The propagation stage involves the sequential addition of monomer units to the growing radical chain. A key characteristic of the isobutylene and maleic anhydride system is its strong tendency to form an alternating copolymer. sigmaaldrich.comnih.gov This is because the electron-rich isobutylene monomer preferentially reacts with the electron-deficient maleic anhydride radical, and vice versa. The formation of a charge-transfer complex between the two monomers is believed to play a significant role in this alternating behavior.

The propagation can be described by the following reactions:

A growing chain ending in a maleic anhydride radical adds an isobutylene monomer.

A growing chain ending in an isobutylene radical adds a maleic anhydride monomer.

Maleic anhydride itself does not readily homopolymerize under these conditions, further promoting the alternating structure. cmu.edu

Termination Mechanisms (Recombination, Disproportionation)

The growth of the polymer chains is eventually terminated through one of two primary mechanisms:

Recombination (or Combination): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

The specific termination mechanism that predominates can be influenced by the reaction conditions and the nature of the monomers and initiator used.

Influence of Monomer Ratios and Reaction Conditions

The properties of the resulting poly(isobutylene-alt-maleic anhydride) can be significantly influenced by the initial monomer ratio and the reaction conditions.

Reaction ParameterInfluence on Copolymerization
Monomer Ratio While the copolymer has a strong alternating tendency, the feed ratio of isobutylene to maleic anhydride can affect the reaction rate and molecular weight of the polymer. A molar ratio of 1:1 is often targeted for a perfectly alternating structure. mdpi.com
Temperature The reaction temperature affects the rate of initiator decomposition and the propagation and termination rates. Higher temperatures generally lead to faster reaction rates but can also result in lower molecular weight polymers. Typical reaction temperatures for thermal initiation are in the range of 150-240°C. google.comacs.org
Solvent The choice of solvent can influence the solubility of the monomers and the resulting polymer, as well as the kinetics of the reaction. Toluene is a commonly used solvent for the copolymerization of styrene (B11656) and maleic anhydride, a similar system. wikipedia.org
Pressure For gaseous monomers like isobutylene, the reaction can be carried out under pressure to increase its concentration in the reaction medium. google.com

Table 1: Influence of Reaction Parameters on Poly(isobutylene-alt-maleic anhydride) Synthesis

Catalytic Copolymerization Approaches

Catalytic methods offer an alternative to free radical polymerization, providing pathways to potentially control the polymer's stereochemistry and architecture.

Ziegler-Natta Catalysis and Stereoregularity Control

Ziegler-Natta catalysts, which are typically based on transition metal compounds, are well-known for their ability to produce stereoregular polymers from α-olefins. pageplace.de While more commonly associated with the homopolymerization of olefins like ethylene (B1197577) and propylene (B89431), Ziegler-Natta systems have also been explored for the copolymerization of various monomers. acs.orgresearchgate.net

In the context of poly(isobutylene-alt-maleic anhydride), the use of Ziegler-Natta catalysts could potentially offer a degree of control over the stereochemistry (tacticity) of the polymer backbone. The stereoregularity of a polymer can significantly impact its physical and mechanical properties. However, the application of traditional Ziegler-Natta catalysts to the copolymerization of functional monomers like maleic anhydride can be challenging due to potential catalyst poisoning by the polar anhydride group. Research in this area continues to explore modified and more robust catalyst systems.

Lewis Acid Promoted Radical Polymerization

The radical copolymerization of isobutylene and maleic anhydride can be significantly enhanced through the use of Lewis acids. Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), promote the polymerization process, enabling the synthesis of high molecular weight alternating copolymers under mild conditions. This method is effective for a wide range of olefins, including isobutylene.

The mechanism involves the Lewis acid activating the maleic anhydride, which reduces the energy barrier for the initial radical generation and stabilizes the radical intermediates throughout the polymerization process. This stabilization is attributed to the moderate Lewis acidity and appropriate steric bulk of the catalyst, which allows for reversible chelation to the carboxyl group of the maleic anhydride. This strategy has proven effective in creating a viable platform for producing functional polyolefins with high molecular weights (Mw = 32–350 kg mol⁻¹) and moderate distributions.

In some cases, Lewis acid-catalyzed radical polymerization of related monomers, like acrylimides, has been shown to yield highly isotactic polymers. While not directly involving isobutylene, this demonstrates the power of Lewis acids to control polymer stereochemistry in radical processes. The use of Lewis acids can expand the scope of ene reactions, allowing them to proceed under much milder conditions than thermal methods.

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over the molecular weight and molecular weight distribution of polymers. For isobutylene, living carbocationic polymerization has been a significant area of research. This method allows for the synthesis of well-defined polymers. Although historically challenging, truly living polymerization of isobutylene was achieved using initiating systems like organic acetate-BCl₃ complexes. These systems allow polymerization to occur at temperatures from -10 to -50°C. The living nature is demonstrated by a linear relationship between the amount of polymer formed and the monomer consumed.

Other controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been explored for copolymerizing olefins with other monomers. For instance, ATRP has been successfully used for the homogeneous polymerization of styrene, yielding well-defined polymers with a narrow molecular weight distribution (Mw/Mn ≤ 1.10). While not specific to the isobutylene/maleic anhydride system, these techniques represent the state-of-the-art in controlled polymer synthesis and could be applicable. The development of such controlled methods is crucial for creating polymers with specific architectures and functionalities.

Synthesis of Related Adducts: Polyisobutylene (B167198) Succinic Anhydride (PIBSA)

Polyisobutylene succinic anhydride (PIBSA) is a critical industrial chemical, primarily used as an intermediate in the production of lubricating oil additives. It is synthesized on a large scale, with production exceeding 10⁴ tons per year. The most common route to PIBSA is the thermal reaction between a polyisobutylene (PIB) with a terminal double bond and maleic anhydride (MA). This reaction is typically carried out at high temperatures, often above 150°C, and for extended periods. The PIB used is generally a "highly reactive" form, containing a high percentage of terminal vinylidene groups.

The reaction product's quality can be influenced by the reaction conditions. High temperatures and long reaction times can lead to the formation of undesirable byproducts. To mitigate this, the reaction is sometimes carried out in the presence of radical inhibitors.

Reaction Conditions for PIBSA Synthesis
ParameterValue RangeReference
Temperature150 - 245 °C,,
Reaction Time>20 hours,
PIB TypeHigh-activity polyisobutylene (>70% terminal α-olefin)
Molar Ratio (PIB:MA)1 : 0.8 to 1 : 2

Alder-Ene Reaction Mechanisms with Polyisobutylene

The synthesis of PIBSA from polyisobutylene and maleic anhydride is believed to proceed through an Alder-ene reaction. This is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene, in this case, PIB) and a compound with a multiple bond (the enophile, maleic anhydride). The reaction results in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen shift.

The reaction requires high temperatures due to a significant activation energy. Detailed NMR studies have confirmed the formation of derivatives consistent with the classic Alder-ene mechanism, primarily involving the more reactive vinylidene 'exo' double bonds of the polyisobutylene. However, these studies also identified other isomers, suggesting a complex reaction landscape.

The use of high vinylidene PIB is crucial, as it contains a high percentage of the reactive α-olefin terminal groups (exo-PIB). The remaining isomers, such as β-olefins (endo-PIB) and tetra-substituted alkenes, are not active in the Alder-ene reaction. The allylic protons of the exo-PIB can react with maleic anhydride to produce isomeric PIBSA structures.

Catalysis in PIBSA Synthesis

To improve the efficiency and reduce the severity of the reaction conditions for PIBSA synthesis, catalysts are often employed. Lewis acids are known to catalyze ene reactions by activating the enophile (maleic anhydride). This activation lowers the energy barrier for the reaction, allowing it to proceed at lower temperatures and with greater selectivity.

While computational studies predict a strong rate acceleration with Lewis acid catalysts like AlCl₃, experimental results have shown that the conversion to PIBSA can be unaffected. This is thought to be due to minor byproducts in the reaction mixture acting as strong sequestering agents for the Lewis acid catalyst. The presence of such catalysts can, however, increase the isomerization of the exo-olefin to the less reactive endo-olefin.

Organic acids have also been investigated as catalysts. A proposed mechanism with an acid catalyst involves the protonation of maleic anhydride, which then attacks the reactive double bond of the PIB.

Catalysts in PIBSA Synthesis
Catalyst TypeExampleEffectReference
Lewis AcidAlCl₃Predicted to accelerate the reaction, but can be sequestered by byproducts. May increase exo- to endo-olefin isomerization.,
Organic Acidp-toluenesulfonic acidCan alter the product distribution, suggesting a different, possibly ionic, reaction mechanism.,

Side Reactions and Byproduct Formation in Ene Reaction

The high temperatures required for the thermal ene reaction in PIBSA synthesis can lead to several side reactions and the formation of byproducts. These can include polymerization of the unsaturated acid, copolymerization of the olefin and the acid, and pyrolysis of the unsaturated acid. These side reactions can result in the formation of insoluble, tar-like byproducts, which lower the conversion and darken the product color.

Kinetic studies have revealed a mass balance discrepancy, with up to 30% of the mass unaccounted for at 180°C after 24 hours. This suggests the formation of additional products that are not detected by standard analytical techniques like NMR and GPC, likely high-molecular-weight solid polymers.

Furthermore, the reaction is sensitive to trace amounts of oxygen or other radical promoters, which can lead to the formation of alternative products through different mechanisms. Another significant side reaction is the isomerization of the reactive exo-PIB to the less reactive endo-PIB. This isomerization can be accelerated by trace amounts of acid catalysts. Further reaction of the primary PIBSA product can also occur, leading to the formation of bis-PIBSA structures.

To minimize these side reactions, radical inhibitors such as quinol or TEMPO are sometimes added to the reaction mixture.

Theoretical and Computational Studies of Furan 2,5 Dione;2 Methylprop 1 Ene Chemistry

Density Functional Theory (DFT) Modeling of Copolymerization

Density Functional Theory has emerged as a primary computational method for analyzing the free radical copolymerization of electron-acceptor monomers like maleic anhydride (B1165640) with electron-donor monomers such as isobutylene (B52900). acs.orgnih.gov These calculations provide a comprehensive understanding of the reaction's thermodynamics and kinetics. nih.gov

DFT calculations have been successfully employed to model the reaction profiles for the copolymerization of maleic anhydride with various olefins, including isobutylene. acs.org The studies confirm that the reaction proceeds via a free-radical mechanism and shows a strong preference for an alternating reaction mode, leading to the formation of poly(isobutylene-alt-maleic anhydride). acs.orgnih.gov This alternating structure is a result of the unfavorable energetics of homopolymerization for maleic anhydride.

The key reaction steps involve the addition of a propagating radical to a monomer. DFT modeling allows for the calculation of the activation free energies for these steps. For the copolymerization of MA and isobutylene, the energy barrier for the first step of alternating copolymerization—the reaction of a tert-butyl-MA radical (tBu-MA•) with an isobutylene molecule—is significantly lower compared to other olefins like internal olefins. acs.org This initial barrier is calculated to be between 14.5 and 15.9 kcal/mol. acs.org

The subsequent steps involve the addition of the newly formed radical to either another MA molecule (alternating propagation) or another IB molecule (non-alternating propagation). Calculations consistently show that the energy barrier for the alternating addition (e.g., tBu-MA-IB• adding to MA) is lower than the barrier for the non-alternating addition (e.g., tBu-MA-IB• adding to IB). acs.org This energetic preference reinforces the formation of a strictly alternating copolymer. DFT modeling has also been used to rule out potential side reactions, such as the thermally induced Alder-ene reaction between MA and olefins, by demonstrating that it is not a significant process at the moderate temperatures typically used for polymerization. acs.orgnih.gov

Calculated Free Activation Energies (kcal/mol) for Key Copolymerization Steps of MA and Isobutylene acs.org
Reaction StepDescriptionCalculated Free Activation Energy (kcal/mol)
Initiation/Propagation 1Addition of tBu-MA• radical to Isobutylene14.5 - 15.9
Alternating PropagationAddition of tBu-MA-IB• radical to MALower Energy Pathway
Non-Alternating PropagationAddition of tBu-MA-IB• radical to IBHigher Energy Pathway

The stability of the propagating radical species is a critical factor governing the kinetics of copolymerization. DFT allows for the calculation of the energies of these radical intermediates, providing a quantitative measure of their stability. In the MA-IB system, the radical ending in an isobutylene unit is an electron-rich tertiary radical, while the radical ending in a maleic anhydride unit is an electron-poor secondary radical. The high propensity for cross-propagation (an IB-terminated radical adding to MA, and an MA-terminated radical adding to IB) is a direct consequence of the favorable electrostatic interactions between the electron-rich and electron-poor species.

Monomer reactivity ratios (r1 and r2) are crucial parameters that describe the tendency of a propagating radical to add to its own type of monomer versus the other monomer. For the copolymerization of MA (M1) and IB (M2), the reactivity ratios are defined as the ratio of the rate constants for homopropagation to cross-propagation. DFT can be used to estimate these rate constants from the calculated activation energies of the competing propagation pathways. mdpi.com For the MA-IB system, experimental and theoretical evidence confirms that both r1 (MA) and r2 (IB) are close to zero, which signifies a strongly alternating copolymerization. acs.org This is because the homopropagation of maleic anhydride is highly unfavorable, and the addition of an IB-terminated radical to another IB monomer is kinetically slower than its addition to an MA monomer.

The strong alternating tendency in the copolymerization of electron-donor and electron-acceptor monomers is often attributed to the formation of a charge-transfer complex (CTC) between the two monomers prior to polymerization. DFT calculations support the existence of such a complex between maleic anhydride and isobutylene. nih.gov These studies calculate the geometry and formation energy of the MA-IB complex. The optimized geometry shows the two molecules oriented in a specific way to maximize the orbital interaction between the electron-rich double bond of isobutylene and the electron-deficient double bond of maleic anhydride.

While the complex is not exceptionally stable, its presence can influence the reaction kinetics. nih.gov The "complex model" of copolymerization suggests that the propagating radical can add to this pre-formed complex, leading to the simultaneous addition of both monomer units and ensuring alternation. DFT calculations of the free energies and enthalpies for the formation of MA-olefin complexes provide quantitative evidence for their role in the polymerization mechanism. nih.gov

Calculated Free Energies of Formation for MA-Olefin Complexes nih.gov
OlefinFree Energy (kcal/mol)Free Enthalpy (kcal/mol)
IsobutyleneData not specified in abstractData not specified in abstract
Other OlefinsCalculated values availableCalculated values available

Note: Specific values for isobutylene were part of the full study, which confirmed the formation of the complex.

Molecular Dynamics Simulations of Polymer Conformation and Interactions

While DFT is ideal for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for investigating the large-scale conformational properties and dynamics of the resulting polymer chain. mdpi.comnih.gov MD simulations model the polymer using approaches like the Kremer-Grest bead-spring model, where a "bead" represents a section of the polymer chain. illinois.edu By solving Newton's equations of motion for all beads over time, MD can predict the polymer's behavior in different environments. youtube.com

For poly(isobutylene-alt-maleic anhydride) (PIMA), MD simulations can provide insights into its conformation, such as its stiffness, radius of gyration, and how it folds in various solvents. mdpi.com The interactions of the polymer chain with the surrounding medium are critical. acs.org The simulations would model both the bonded interactions (bond stretching, angle bending) and non-bonded interactions (van der Waals, electrostatic) between polymer segments and with solvent molecules. illinois.edu

Although specific MD simulation studies focused solely on the conformation of PIMA are not readily found in the surveyed literature, photophysical studies provide experimental insights that can validate future computational models. acs.orgresearchgate.net These experimental studies show that the conformation of PIMA and its derivatives is sensitive to solvent properties, temperature, and the nature of any appended chemical groups. acs.org An MD simulation would aim to reproduce these experimental observations, for instance, by predicting how the polymer chain swells or collapses in solvents with different Flory interaction coefficients, providing an atomistic view of the underlying polymer-solvent interactions. mdpi.comacs.org

Computational Analysis of Catalytic Effects in Polymerization

Computational analysis, primarily using DFT, is a powerful tool for understanding how catalysts can influence the copolymerization of maleic anhydride and isobutylene. This is particularly relevant for reactions promoted by Lewis acids or mediated by transition metal catalysts like Ziegler-Natta systems.

Recent DFT studies have investigated the role of Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), in promoting the radical alternating copolymerization of maleic anhydride with olefins, including isobutylene. acs.org The computational results reveal that the Lewis acid coordinates to the carbonyl oxygen atoms of the maleic anhydride monomer. This coordination has two significant effects: it reduces the activation energy for the addition of a radical to the MA monomer and it stabilizes the resulting radical intermediate through reversible chelation. acs.org This catalytic effect allows the polymerization to proceed with high activity under milder conditions, yielding high molecular weight alternating copolymers. acs.org

Furthermore, DFT is used to study the potential inhibition or poisoning of catalysts. For example, in Ziegler-Natta catalysis, which can be used for olefin polymerization, DFT calculations have shown that furan (B31954) residues can act as potent inhibitors. researchgate.netnih.gov The analysis reveals that furan, acting as an electron donor, has a high adsorption affinity for the electron-accepting titanium active site of the catalyst. researchgate.net This strong binding blocks the active sites, preventing propylene (B89431) monomers from accessing them and thereby reducing catalyst productivity. researchgate.netnih.gov While this specific study was on polypropylene (B1209903) synthesis, the methodology is directly applicable to understanding how impurities or additives might interact with catalysts in the MA-IB system, providing a predictive framework for catalyst deactivation.

Summary of Computational Findings on Catalysis
Catalytic SystemComputational MethodKey FindingReference
Lewis Acid (B(C₆F₅)₃) PromotionDFTLewis acid coordinates to MA, lowering the activation energy for radical addition and stabilizing the intermediate radical. acs.org
Ziegler-Natta Catalyst InhibitionDFTElectron-donating impurities (e.g., furan) show high adsorption affinity to the Ti active site, blocking it and reducing catalyst productivity. researchgate.netnih.gov

Advanced Characterization Techniques and Microstructure Elucidation Excluding Basic Identification

Spectroscopic Methods for Sequence Analysis and Stereochemistry

Spectroscopic techniques are indispensable for confirming the alternating sequence of monomer units, identifying functional groups, and analyzing the structure of modified copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed microstructural analysis of PIBMA. Both ¹H and ¹³C NMR are employed to confirm the covalent bonding and the specific arrangement of the isobutylene (B52900) and maleic anhydride (B1165640) units. researchgate.netresearchgate.net In deuterated solvents like dimethyl sulfoxide (B87167) (DMSO), ¹H NMR spectra can be used to verify the attachment of functional molecules, such as dyes or drugs, onto the polymer backbone. researchgate.net

The combination of ¹H and ¹³C NMR allows for a comprehensive characterization of the molecular structure. researchgate.net For instance, in composites made from poly(isobutylene-alt-maleic anhydride), Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C NMR is utilized to study the interactions and structure of the polymer within the composite matrix. researchgate.net The analysis of chemical shifts and peak integrations provides definitive evidence of the alternating 1:1 monomer ratio and can reveal information about the stereochemistry along the polymer chain.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Groups

FTIR and Raman spectroscopy are powerful and complementary methods for identifying the specific functional groups present in the PIBMA copolymer. The most characteristic feature in the FTIR spectrum of PIBMA is the maleic anhydride moiety. It displays two distinct and sharp carbonyl (C=O) stretching vibrations due to symmetric and asymmetric stretching modes. These peaks are typically observed around 1853-1857 cm⁻¹ and 1770-1780 cm⁻¹. researchgate.netmdpi.com The presence of these two peaks is a clear fingerprint of the intact cyclic anhydride ring structure.

Other notable peaks in the FTIR spectrum include C-H bending from the dimethyl groups of the isobutylene unit at approximately 1474 cm⁻¹ and vibrations of the anhydride's O=C-O-C=O group around 1075 cm⁻¹. mdpi.com When PIBMA is functionalized, for example by a ring-opening reaction to form a polymer-drug conjugate, these characteristic anhydride peaks disappear and new peaks, such as those for amides or carboxylic acids, emerge. researchgate.netmdpi.com For example, upon reaction with an amine, new amide bond peaks (–N–C=O and CO–N–H) would appear, confirming successful conjugation. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Poly(isobutylene-alt-maleic anhydride) (PIBMA)
Wavenumber (cm⁻¹)AssignmentReference
1853 - 1857Asymmetric C=O Stretching (Anhydride Ring) researchgate.netmdpi.com
1770 - 1780Symmetric C=O Stretching (Anhydride Ring) researchgate.netmdpi.com
1474C-H Bending (Dimethyl group) mdpi.com
1075O=C-O-C=O Stretching (Anhydride Ring) mdpi.com
3454O-H Stretching (Associated water/Carboxylic acid if hydrolyzed) researchgate.net

UV-Vis Spectroscopy for Polymer-Drug Conjugates

UV-Vis spectroscopy becomes particularly relevant when PIBMA is functionalized with chromophoric molecules, such as drugs or dyes, to create advanced materials for biomedical applications. For polymer-drug conjugates, UV-Vis spectroscopy is used to assess the activity and stability of the conjugated molecule under various conditions, such as in simulated body fluids. mdpi.com The absorbance of the conjugate can be monitored over time and at different pH values to understand the release kinetics or degradation profile of the attached drug. mdpi.com

Furthermore, this technique is used to confirm that the desirable optical properties of a functional moiety are retained after conjugation. For instance, when a photo-responsive molecule like spiropyran is attached to a maleic anhydride copolymer backbone, UV-Vis spectroscopy can verify that its characteristic UV-reversible photochromism is preserved. digitellinc.com Similarly, when functionalizing nanoparticles with PIBMA and a dye for dual imaging purposes, UV-Vis helps characterize the final product. researchgate.net

Chromatographic Techniques for Molecular Weight Distribution Analysis (e.g., GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of PIBMA. This information is crucial as the polymer's properties, such as viscosity and solubility, are highly dependent on its chain length.

Commercial grades of PIBMA often have a weight-average molecular weight (Mw) in the range of 6,000 g/mol . mdpi.comsigmaaldrich.com GPC analysis provides not only the average molecular weight but also the Polydispersity Index (PDI), which describes the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution (monodispersity), whereas higher values signify a broader range of polymer chain lengths. mdpi.com Controlling the molecular weight and PDI during polymerization is key to achieving consistent material performance.

Thermal Analysis Techniques (e.g., DSC, TGA) for Thermomechanical Behavior

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for evaluating the thermomechanical behavior and stability of PIBMA.

DSC measures the heat flow to or from a sample as a function of temperature, revealing key thermal transitions. For amorphous polymers like PIBMA, the most important transition is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. For a commercial PIBMA product with an Mw of ~6,000 g/mol , the onset of the glass transition has been reported at 141 °C. sigmaaldrich.comsigmaaldrich.com This relatively high Tg indicates significant chain stiffness.

Table 2: Thermal Properties of Poly(isobutylene-alt-maleic anhydride) (PIBMA)
PropertyTechniqueValueReference
Glass Transition Temperature (Tg)DSC141 °C (onset) sigmaaldrich.comsigmaaldrich.com

Microscopic Techniques for Morphology and Nanocomposite Structure

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of PIBMA-based materials, particularly in the context of composites and nanostructures.

When PIBMA is used as a surface modifier or a matrix for nanocomposites, microscopy is essential for evaluating the dispersion and morphology of the constituent phases. For example, SEM and associated techniques like Energy-Dispersive X-ray Spectroscopy (EDS) can be used to characterize the structure of composites where PIBMA is bound to silica (B1680970) nanoparticles. researchgate.net In another application, the effects of PIBMA on the flocculated structures and surface morphology of materials like natural hydraulic lime have been studied, showing its role as a dispersing agent. nih.govnih.gov

Furthermore, PIBMA's amphiphilic nature, especially after partial hydrolysis or reaction, makes it an effective agent for functionalizing nanoparticles. TEM has been used to visualize the core-shell morphology of nanocomposites where similar alternating copolymers of maleic anhydride form a shell around an inorganic core. researchgate.net This is also relevant in biomedical imaging, where PIBMA can be used to coat iron oxide nanoparticles, and the resulting structure can be visualized to confirm the coating and particle integrity. researchgate.net

Academic Applications and Derivatives Research

Functionalization of Poly(isobutylene-alt-maleic anhydride)

The cornerstone of PIMA's utility lies in the ease with which its maleic anhydride (B1165640) units can be chemically modified. acs.org This functionalization is primarily achieved through two main pathways: the opening of the anhydride ring by nucleophiles and the grafting of polymer chains onto the main backbone. These modifications transform the hydrophobic PIMA into amphiphilic polymers with properties dictated by the newly introduced side chains.

The most common method for functionalizing PIMA is through the nucleophilic attack on the electrophilic carbonyl carbons of the anhydride ring. This reaction, typically with primary amines (R-NH₂) or alcohols, opens the ring to form a more complex structure. The precise nature of the final product is highly dependent on the reaction conditions. mdpi.comfsu.edu

Under mild conditions, such as heating at 40–70 °C, the reaction with an amine leads to the formation of an amide bond and a free carboxylic acid group. fsu.edu This ring-opening transformation converts the non-ionic anhydride into a charged polyanion in aqueous solutions, significantly altering its solubility and hydrophilicity. fsu.edu This approach has been used to attach various functional moieties, including alkyl chains like dodecylamine (B51217) to create amphiphilic polymers for use as dispersants. alfa-chemistry.comsigmaaldrich.com

Conversely, conducting the reaction at higher temperatures or using specific reagents like thionyl chloride can promote a substitution reaction (imidization), where the ring closes again to form a stable, five-membered cyclic imide. fsu.edu This process results in a neutral side group without the generation of a carboxylic acid. fsu.edu Researchers have utilized this method to attach photoactive groups, such as 1-pyrenylmethylamine, to the PIMA backbone to study the photophysical properties of the resulting polymers. acs.org

The choice between ring-opening and imidization allows for precise control over the chemical and physical properties of the final polymer, such as its net charge, hydrophilicity, and potential for further reactions. fsu.edu

Table 1: Influence of Reaction Conditions on PIMA Anhydride Transformation This table summarizes the outcomes of reacting Poly(isobutylene-alt-maleic anhydride) (PIMA) with amine nucleophiles under different conditions, as described in the literature.

Reaction ConditionPrimary Transformation PathwayResulting Functional GroupKey OutcomeSource
Mild Temperature (e.g., 40-70 °C in DMF)Ring OpeningAmide and Carboxylic AcidCreates a polyanionic polymer with increased hydrophilicity. fsu.edu
High Temperature (e.g., Reflux in DMF)Substitution (Imidization)Cyclic ImideForms a neutral, more stable side group. fsu.edu
Addition of Thionyl Chloride (SOCl₂)Substitution (Imidization)Cyclic ImidePromotes ring closure to the imide form, though the reaction may be partial. fsu.edu

Graft copolymerization is a powerful technique to create complex macromolecular structures by attaching new polymer chains (grafts) to a pre-existing polymer backbone. arxiv.org For PIMA, this process typically involves first functionalizing the anhydride groups with molecules that can act as initiation sites for polymerization.

One researched approach involves grafting amino-terminated poly(N-isopropylacrylamide) (NH₂-PNIPAM) onto the PIMA backbone. researchgate.net The amine end-group of the PNIPAM reacts with the anhydride units of PIMA, covalently attaching the temperature-responsive PNIPAM chains as grafts. This creates a "brush-like" copolymer where the properties of both the PIMA backbone and the PNIPAM grafts are combined. Such structures are of interest for creating "smart" materials that respond to external stimuli like temperature. researchgate.net The modification of polymers through grafting is a versatile method for imparting a variety of new functional groups and properties. arxiv.org

Applications in Materials Science and Engineering

The derivatives of Poly(isobutylene-alt-maleic anhydride) have found utility in a broad range of materials science applications, from stabilizing colloidal suspensions to controlling the flow properties of complex fluids and forming advanced composite materials.

The amphiphilic nature of functionalized PIMA makes it an excellent polymeric dispersant and surfactant. alfa-chemistry.comsigmaaldrich.com By reacting the hydrophobic PIMA backbone with hydrophilic groups, a molecule is created that can stabilize interfaces between dissimilar phases. For example, the reaction of PIMA with dodecylamine results in an amphiphilic polymer where the isobutylene (B52900) segments act as hydrophobic anchors and the derivatized maleic acid units provide hydrophilic character. alfa-chemistry.comresearchgate.net

These polymers are effective at dispersing and stabilizing nanoparticles, such as gold or iron oxide, in aqueous solutions. researchgate.netresearchgate.net The polymer wraps around the nanoparticle, with the hydrophobic part adsorbing onto the particle surface and the hydrophilic part extending into the water, preventing aggregation through steric and/or electrostatic repulsion. researchgate.net Ammonium salt derivatives of PIMA have also been specifically noted for their application as dispersing agents in water-soluble paints. sigmaaldrich.com

In construction and civil engineering, controlling the flow properties (rheology) of cement-based materials is critical. PIMA derivatives have been investigated as effective rheology modifiers, particularly as superplasticizers for materials like Natural Hydraulic Lime (NHL). mdpi.com

The addition of an isobutylene-maleic anhydride (IBMA) copolymer to NHL pastes significantly improves their fluidity by reducing both yield stress and plastic viscosity. mdpi.com The proposed mechanism involves the polymer adsorbing onto the surface of the cementitious particles. This creates electrostatic repulsion and steric hindrance, which breaks down the flocculated particle networks, releasing trapped water and enhancing flow. mdpi.com While the polymer can retard the initial hydration of the NHL, it can also contribute to a denser microstructure over time, leading to an improvement in compressive strength at later stages. mdpi.com

Table 2: Effect of IBMA Copolymer on Natural Hydraulic Lime (NHL) Properties This table presents data on how the addition of an isobutylene-maleic anhydride (IBMA) copolymer affects the fluidity and 28-day compressive strength of NHL pastes.

IBMA Content (% by weight)Fluidity (mm)28-day Compressive Strength (MPa)Source
01155.8 mdpi.com
0.41906.9 mdpi.com
0.82557.2 mdpi.com
1.22806.5 mdpi.com
1.62956.1 mdpi.com

The ability of functionalized PIMA to interface with inorganic materials makes it a key component in the development of advanced nanocomposites. As previously noted, amphiphilic derivatives of PIMA are used to coat and stabilize a variety of nanoparticles, including magnetic iron oxide (Fe₃O₄) and quantum dots. researchgate.netresearchgate.net This surface functionalization is critical for rendering hydrophobic nanoparticles soluble and stable in aqueous or biological media, a necessary step for applications in bioimaging and diagnostics. researchgate.netresearchgate.net

For example, PIMA grafted with dodecylamine (PIMA-g-C12) has been optimized as a coating for magnetite and manganese ferrite (B1171679) nanocrystals, enabling their transfer from a hydrophobic organic phase to water while maintaining a small hydrodynamic size and preventing aggregation. researchgate.net This creates a stable magnetic fluid, a type of nanocomposite with applications in various technological fields. The functionalized polymer shell can also be used to attach other molecules, such as dyes or targeting ligands, creating multifunctional nanocomposite platforms. researchgate.net

Superabsorbent Polymer Chemistry (Historical Context)

The journey of superabsorbent polymers (SAPs) began in the early 1960s at the United States Department of Agriculture (USDA), which was exploring materials for better water conservation in soils. m2polymer.com Their work led to a starch-grafted acrylonitrile-based resin capable of absorbing over 400 times its weight in water. m2polymer.com While the USDA shared this technology with several American companies, Japanese firms were excluded and thus began their independent research. m2polymer.com These companies explored a variety of materials, including isobutylene maleic anhydride (IMA), alongside starch, acrylic acid, and polyvinyl alcohol (PVA), contributing to the diversification of early superabsorbent chemistry. m2polymer.com

Cross-linked Systems for Specialized Applications

The copolymer of furan-2,5-dione and 2-methylprop-1-ene (B12662633) is a versatile backbone for creating cross-linked systems tailored for specific, high-performance applications. These systems leverage the reactivity of the maleic anhydride units to form robust networks.

One notable application is in the development of tough hydrogels. When cross-linked with poly(ethylene glycol) (PEG), the isobutylene-maleic anhydride copolymer forms hydrogels with excellent mechanical properties, good swelling behavior, and thermal stability. mdpi.com The cross-linking occurs through the opening of the maleic anhydride ring and subsequent esterification with the hydroxyl groups of PEG. mdpi.com These hydrogels can be manufactured into microsized fiber mats via electrospinning, making them promising candidates for wound healing and tissue engineering scaffolds. mdpi.com

In a completely different field, this copolymer, referred to as IBMA, serves as a high-performance superplasticizer in construction and restoration materials. nih.govresearchgate.net It is particularly effective in natural hydraulic lime (NHL) pastes used for the restoration of stone cultural relics. nih.govnih.gov The copolymer adsorbs onto the surface of NHL particles, creating electrostatic repulsion and steric hindrance that break down flocculated structures. nih.govresearchgate.netnih.gov This process releases trapped water, significantly improving the fluidity and workability of the paste while also enhancing its early strength. nih.govresearchgate.net

Macromolecular Conjugates and Bio-Related Research (Excluding Clinical Trials)

The biocompatibility and functionalizability of furan-2,5-dione;2-methylprop-1-ene have made it a valuable platform for biomedical research, particularly in creating macromolecular conjugates. mdpi.com Its copolymers are noted for properties like biocompatibility and low toxicity. mdpi.com

Polymer-Drug Conjugates and Drug Delivery Systems

Copolymers of maleic anhydride are widely explored as supports for bioactive molecules in controlled drug release systems. mdpi.comresearchgate.net The poly(isobutylene-alt-maleic anhydride) (PIBMA) copolymer is particularly suitable for creating polymer-drug conjugates. The process involves a ring-opening reaction of the anhydride moiety to form a stable, covalent amide bond with amine groups on a drug molecule. mdpi.comresearchgate.net

A key advantage of using these copolymers is the ability to enhance the pharmacological properties of conjugated drugs. mdpi.com For instance, conjugating β-lactam antibiotics like ampicillin (B1664943) and cefalexin to PIBMA has been shown to improve their stability, especially in acidic conditions, and prolong their activity compared to the pure drugs. mdpi.com The resulting polymer-drug conjugate particles are of a sub-micro scale, which is beneficial for oral drug administration. mdpi.com

Table 1: Research Findings on PIBMA-Antibiotic Conjugates

Characteristic Finding Source
Conjugation Method Ring-opening reaction of the anhydride ring forms a covalent amide bond with the drug. mdpi.com
Drug Stability Conjugates (DFMACs) are more stable in the pH 2-6 range compared to pure drugs. mdpi.com
Activity Profile DFMACs exhibit prolonged antibacterial activity. mdpi.com
Particle Size Synthesized conjugates are on a sub-micro scale, beneficial for oral delivery. mdpi.com

| Yields | The synthesis yield for PIBMA-Ampicillin was 65%; for PIBMA-Cefalexin, it was 63%. | mdpi.com |

Antiviral Agents

Research has indicated that maleic anhydride copolymers possess intrinsic biological activities, including antiviral effects. researchgate.net Studies have demonstrated the virus-inhibiting capabilities of these copolymers against various experimental neuroviral infections, including those caused by alpha-, flavi-, and bunyaviruses. nih.gov The copolymers were effective when administered prophylactically and in therapeutic-prophylactic schedules in preclinical models. nih.gov Furthermore, they have been shown to act as immunological adjuvants, stimulating vaccination immunity when used in combination with a vaccine against Eastern equine encephalomyelitis. nih.gov

Biomaterials and Tissue Engineering Scaffolds

The field of biomaterials has utilized maleic anhydride copolymers for creating biomedical devices and, more recently, for advanced tissue engineering applications. mdpi.commdpi.com The copolymer of isobutylene and maleic anhydride can be formulated into tough hydrogels that possess the necessary mechanical properties and swelling capacity for biomedical use. mdpi.com

A significant advancement is the fabrication of these hydrogels into microsized fibers and fiber mats through electrospinning. mdpi.com This technique allows for the creation of scaffolds that mimic the extracellular matrix, a crucial feature for tissue regeneration. The ability to form these structures, combined with the material's inherent properties, makes it an excellent candidate for developing scaffolds for wound healing and tissue engineering. mdpi.com While research on other maleic anhydride-based polymers like poly(octamethylene maleate (B1232345) (anhydride) citrate) (POMaC) has demonstrated the creation of elastomeric scaffolds for tissue engineering, the isobutylene variant shows particular promise for creating fibrous structures. mdpi.comnih.gov

Table 2: Properties of Isobutylene-Maleic Anhydride Hydrogels for Biomaterials

Property Observation Potential Application Source
Mechanical Properties The hydrogels are tough and mechanically robust. Load-bearing tissue scaffolds mdpi.com
Swelling Behavior Exhibits good swelling capacity, allowing for nutrient and waste exchange. Cell culture, tissue regeneration mdpi.com
Fiber Formation Can be successfully electrospun into regular, microsized fiber mats. Wound healing dressings, tissue engineering scaffolds mdpi.com

| Biocompatibility | Maleic anhydride copolymers are generally biocompatible and have low toxicity. | Biomedical devices, drug delivery | mdpi.com |

Dental Applications

While copolymers derived from maleic anhydride are investigated for a wide range of biomedical applications due to their adhesive and film-forming properties, specific research detailing the application of this compound in the dental field is not extensively documented in the available literature. General research into maleic anhydride copolymers has shown their potential as adhesives and in drug delivery systems, which could theoretically extend to dental applications, but dedicated studies on the isobutylene variant for this purpose are limited. mdpi.commdpi.com

Table 3: List of Mentioned Compounds

Compound Name Synonym(s)
This compound Poly(isobutylene-alt-maleic anhydride), PIBMA, Isobutylene maleic anhydride copolymer, IMA
Poly(ethylene glycol) PEG
Ampicillin -
Cefalexin -
Natural Hydraulic Lime NHL
Poly(octamethylene maleate (anhydride) citrate) POMaC
Acrylonitrile -

Polymer Electrolytes for Energy Applications

The alternating copolymer of furan-2,5-dione (maleic anhydride) and 2-methylprop-1-ene (isobutylene), known as poly(isobutylene-alt-maleic anhydride) (PIBMA), has been the subject of research for its potential use in energy applications, particularly as a component in polymer electrolytes for lithium-ion batteries. Its inherent structure allows for chemical modification to create materials with desirable properties for battery performance, such as improved ionic conductivity and interfacial stability.

One area of investigation involves the synthesis of water-soluble polymer electrolytes derived from PIBMA to act as binders for anode materials in lithium-ion batteries. researchgate.net In a notable study, a water-soluble polymer electrolyte was synthesized by reacting poly(isobutylene-alt-maleic anhydride) with an excess of lithium hydroxide (B78521) (LiOH) in the presence of maleic anhydride. researchgate.net This process renders the polymer water-soluble and introduces lithium ions. To further enhance the ionic conductivity, a boron trifluoride-tetrahydrofuran (BF3-THF) complex was introduced to the lithium carboxylate groups of the polymer. researchgate.net The research found that the ionic conductivity of the resulting polymer electrolyte improved in proportion to the amount of the Lewis acid (BF3-THF) incorporated. researchgate.net

When these synthesized water-soluble polymer electrolytes were blended with styrene-butadiene rubber (SBR) and used as a binder for graphite (B72142) anodes, they demonstrated promising electrochemical performance. researchgate.net Although the peel strength of the electrode decreased as the proportion of the polymer electrolyte binder increased, the lithium-ion cell constructed with this system showed a comparatively high formation efficiency. researchgate.net Specifically, a lithium-ion battery utilizing a graphite anode with the PIBMA-derived binder achieved a first Coulombic efficiency of 84.2% and maintained 99% capacity retention after 100 cycles. researchgate.net This performance is significantly better than that of cells using conventional polyvinylidene fluoride (B91410) (PVDF) binders, which showed a first Coulombic efficiency of 77.2%. researchgate.net The functional group (-COOLi) in the binder is believed to act as a component of the solid electrolyte interphase (SEI), reducing electrolyte decomposition and forming a stable passivation layer that facilitates the movement of lithium ions. researchgate.net

The maleic anhydride component itself has also been studied as a film-forming additive in electrolytes. osti.gov Research has shown that the addition of small quantities of maleic anhydride to a gamma-butyrolactone (B3396035) (GBL)-based electrolyte can enhance the reversibility of lithium intercalation into graphite anodes. osti.gov This is attributed to the decomposition of maleic anhydride, which forms a protective film on the electrode's surface. osti.gov

Table 1: Performance of PIBMA-Derived Binder in Lithium-Ion Batteries

Performance MetricPIBMA-Derived BinderPolyvinylidene Fluoride (PVDF) Binder
First Coulombic Efficiency84.2% researchgate.net77.2% researchgate.net
Capacity Retention (after 100 cycles)99% researchgate.netNot specified

Lubricant and Fuel Additives (as Precursors to PIBSA derivatives)

The copolymer of furan-2,5-dione and 2-methylprop-1-ene is a critical intermediate in the production of a major class of lubricant and fuel additives. Through a thermal "ene" reaction, highly reactive polyisobutylene (B167198) (which contains the 2-methylprop-1-ene terminal group) is reacted with maleic anhydride (furan-2,5-dione) to produce polyisobutenyl succinic anhydride (PIBSA). minglanchem.aecnlubricantadditive.com This PIBSA molecule is not typically used as a final additive itself but serves as a crucial precursor for manufacturing ashless dispersants, which are essential components in modern engine oils and fuels. cnlubricantadditive.comminglanchem.ae

The PIBSA molecule possesses an amphiphilic structure, with a long, oil-soluble (lipophilic) polyisobutylene tail and a polar, reactive succinic anhydride head. cnlubricantadditive.comresearchgate.net This structure is key to its function. The primary application of PIBSA is in the synthesis of polyisobutylene succinimides (PIBSI). cnlubricantadditive.com These are produced by reacting PIBSA with various polyamines, such as tetraethylenepentamine (B85490) (TETA) or pentaethylenehexamine (B1220003) (PEHA). researchgate.net The resulting succinimide (B58015) derivatives are highly effective ashless dispersants.

The primary role of these PIBSA-derived dispersants in lubricants is to prevent the formation of sludge, varnish, and other deposits on critical engine components. minglanchem.aeminglanchem.aediesel-additive.com They achieve this by keeping soot and other insoluble contaminants suspended in the oil, preventing them from agglomerating and settling on metal surfaces. minglanchem.aeresearchgate.net This "keep-clean" functionality is vital for maintaining engine efficiency, reducing wear, and extending the operational life of the engine. gblchemicalltd.com

The performance of the final dispersant is influenced by the molecular structure of the PIBSA precursor, including the molecular weight of the polyisobutylene chain and the number of succinic anhydride groups attached. minglanchem.aeuni-pannon.hu High molecular weight PIBSA generally offers superior performance. dataintelo.com The reaction can produce monosuccinimides, bissuccinimides (where two PIBSA molecules react with one polyamine), or polysuccinimides, each with different performance characteristics. uni-pannon.hu

In addition to their use as dispersants in engine oils, PIBSA derivatives are also utilized as:

Fuel Additives: They are added to gasoline and diesel to help keep fuel injectors and intake valves clean, which improves combustion efficiency and can reduce emissions. cnlubricantadditive.comdiesel-additive.comgblchemicalltd.com

Corrosion Inhibitors: PIBSA can be reacted with alcohols to form ester derivatives that function as rust inhibitors. cnlubricantadditive.comgblchemicalltd.com

Emulsifiers: In some industrial applications like metalworking fluids, PIBSA derivatives can be used as emulsifying agents. cnlubricantadditive.com

Table 2: PIBSA Derivatives and Their Applications

PIBSA DerivativeSynthesis ReactantPrimary FunctionApplication Area
Polyisobutylene Succinimide (PIBSI)Polyamines (e.g., TETA, PEHA) researchgate.netAshless Dispersant minglanchem.aeminglanchem.aeEngine Oils, Transmission Fluids, Hydraulic Fluids diesel-additive.comoil-additives.com
PIBSA-EsterAlcohols, Ethylene (B1197577) Oxide cnlubricantadditive.comAshless Rust Inhibitor cnlubricantadditive.comLubricants cnlubricantadditive.com
Polyisobutylene Amine (PIBA)Ammonia/AminesDetergent cnlubricantadditive.comGasoline and Diesel Fuels cnlubricantadditive.com
PIBSA-based EmulsifiersVariesEmulsifier cnlubricantadditive.comMetalworking Fluids, Industrial Cleaners cnlubricantadditive.com

Q & A

Q. What are the standard synthetic routes for preparing furan-2,5-dione derivatives, and how are purity and structural integrity validated?

  • Methodological Answer : Furan-2,5-dione derivatives are synthesized via multi-step organic reactions. For example, sodium salts are prepared through free radical polymerization of 2-propenoic acid and 2,5-furandione in the presence of sodium . Solvents like ethanol or toluene are used, and reactions are monitored via thin-layer chromatography (TLC) for progress tracking. Purity is confirmed using melting point determination, while structural integrity is validated via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing furan-2,5-dione's structural features?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : Identifies proton environments and carbon frameworks (e.g., δ170175ppm\delta \approx 170-175 \, \text{ppm} for carbonyl groups in 13C^{13}C-NMR) .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., carbonyl stretches at 1720–1820 cm1^{-1}) .
  • X-ray crystallography : Resolves molecular conformation and crystal packing (e.g., using SIR97 software for structure refinement) .

Q. What are the key physicochemical properties of furan-2,5-dione relevant to its reactivity in organic reactions?

  • Methodological Answer :
  • Boiling point : 295°C at 760 mmHg .
  • Reactivity : Reacts with hydroxyl radicals (HO•) at a rate constant ratio of 0.58±0.030.58 \pm 0.03 relative to n-butane, producing CO (20% yield) and HCOOH (3% yield) under controlled conditions .
  • Stability : Decomposes under extreme pH or temperature, requiring storage in inert atmospheres .

Advanced Research Questions

Q. How do hydroxyl radical-initiated oxidation pathways of furan-2,5-dione proceed, and what analytical methods quantify reaction products?

  • Methodological Answer : HO•-initiated oxidation is studied using a 1080 L quartz chamber with long-path FTIR (492 m optical path, 1 cm1^{-1} resolution). Products like CO and HCOOH are quantified via IR absorption bands. Discrepancies arise with different HO• sources: acetylene (5% yield) forms only with H2_2O2_2, not CH3_3ONO/NO . Table 1 : Product Yields Under Different HO• Sources
HO• SourceCO YieldHCOOH YieldAcetylene Yield
H2_2O2_220%3%5%
CH3_3ONO/NO20%3%0%

Q. What computational strategies predict the biological activity of furan-2,5-dione derivatives?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins like glycogen synthase kinase-3β. Dynamics simulations (MD, 100 ns) evaluate stability of ligand-protein complexes in physiological conditions .

Q. How can contradictory data on reaction product yields from different HO• radical sources be resolved?

  • Methodological Answer : Contradictions (e.g., acetylene formation only with H2_2O2_2) are addressed by:
  • Replicating experiments under identical pressure/temperature (1 bar, 298 K).
  • Using isotopically labeled HO• sources (e.g., D2_2O2_2) to trace reaction pathways.
  • Comparing secondary product profiles via GC-MS .

Q. What experimental designs optimize the stability of furan-2,5-dione derivatives in aqueous systems?

  • Methodological Answer : Stability is tested under varying pH (2–12) and temperature (4–60°C). Hydrolysis rates are monitored via UV-Vis spectroscopy (absorbance at 260 nm). Buffered solutions (PBS, pH 7.4) show the highest stability, while acidic conditions accelerate decomposition .

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